molecular formula C20H21BrN2O3S B2932992 1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one CAS No. 851800-77-6

1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one

Katalognummer: B2932992
CAS-Nummer: 851800-77-6
Molekulargewicht: 449.36
InChI-Schlüssel: XUVKCVCRXSAQCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-{[(4-Bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one is a heterocyclic compound featuring a 4,5-dihydroimidazole core substituted with a [(4-bromophenyl)methyl]sulfanyl group at position 2 and a 3,4-dimethoxyphenyl ethanone moiety at position 1. The 4,5-dihydroimidazole ring introduces partial saturation, influencing conformational flexibility and intermolecular interactions.

Eigenschaften

IUPAC Name

1-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3S/c1-25-17-8-5-15(11-18(17)26-2)12-19(24)23-10-9-22-20(23)27-13-14-3-6-16(21)7-4-14/h3-8,11H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVKCVCRXSAQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound offers better solubility compared to nitro (C290-0088) or bulky diphenyl groups (), as methoxy groups balance lipophilicity and polarity .

Crystallographic and Conformational Analysis

  • Dihedral Angles : In 2-(4-bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, the 4-bromophenyl ring forms a dihedral angle of 42.0° with the imidazole core, influencing molecular packing . The target compound’s 3,4-dimethoxyphenyl group likely adopts a similar or smaller angle due to steric and electronic effects.
  • Ring Puckering : The dihydroimidazole core in the target compound introduces puckering, contrasting with planar aromatic imidazoles (e.g., ), which may affect crystal packing and solubility .

Biologische Aktivität

The compound 1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A 4-bromophenyl group
  • A dihydroimidazole ring
  • A 3,4-dimethoxyphenyl moiety

This structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial properties
  • Anticancer effects
  • Enzyme inhibition

Antimicrobial Activity

Studies on related compounds have shown significant antimicrobial activity against various pathogens. For instance, sulfonyl-substituted dihydroimidazoles have been reported to possess antibacterial and antifungal properties. The mechanism of action may involve the inhibition of critical enzymes or disruption of cellular membranes .

Anticancer Activity

Compounds similar to the target molecule have demonstrated cytotoxic effects on cancer cell lines. For example, imidazole derivatives have been evaluated for their ability to inhibit the growth of cancer cells such as A431 and Jurkat cells. The presence of specific substituents on the phenyl rings was found to enhance their cytotoxic potency .

Case Study 1: Antibacterial Evaluation

A study conducted on imidazole derivatives revealed that several compounds exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds were tested using the agar disc-diffusion method, demonstrating that structural modifications significantly influenced their efficacy .

CompoundTarget BacteriaZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20
Target CompoundP. mirabilis18

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of imidazole derivatives, it was found that certain compounds could effectively induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. The structure-activity relationship (SAR) indicated that specific functional groups were crucial for enhancing anticancer activity .

CompoundCell Line TestedIC50 (µM)
Compound CA43110
Compound DJurkat8
Target CompoundHT2912

The proposed mechanisms through which this compound may exert its biological effects include:

  • Enzyme Inhibition : The compound may interact with enzymes critical for bacterial survival or cancer cell proliferation.
  • Membrane Disruption : By integrating into cellular membranes, it may alter membrane integrity leading to cell death.
  • DNA Interaction : Similar compounds have shown the ability to bind DNA, leading to strand breaks and subsequent apoptosis in cancer cells .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.